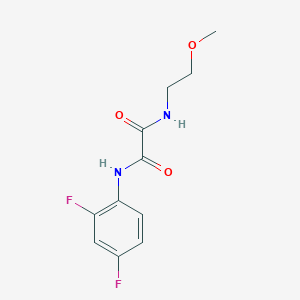

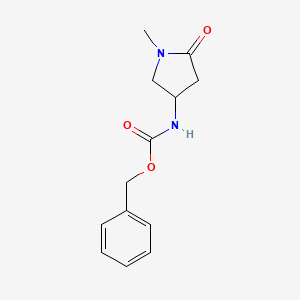

N'-(2,4-difluorophenyl)-N-(2-methoxyethyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the 2,4-difluorophenyl group could contribute to the compound’s lipophilicity, while the methoxyethyl group could influence its polarity. The oxamide group could affect the compound’s acidity and reactivity .

Scientific Research Applications

Three-Center Intramolecular Hydrogen Bonding in Oxamide Derivatives

- The study by Martínez-Martínez et al. (1998) explores the synthesis and structural investigation of various oxamide derivatives, including N'-(2,4-difluorophenyl)-N-(2-methoxyethyl)oxamide. This research focuses on understanding the intramolecular hydrogen bonding and the molecular structures of these compounds, which can be essential in designing advanced materials and pharmaceuticals. (Martínez-Martínez et al., 1998)

Properties of Polyurethane Foams Obtained with Hydroxyethyl Derivatives of Oxamide

- Zarzyka (2013) reports on the use of hydroxyethyl derivatives of oxamide, modified with boric acid, in the production of polyurethane foams. These derivatives demonstrate high thermal stability and are used in creating materials with enhanced thermal stability and compressive strength. (Zarzyka, 2013)

Peroxyoxalate Chemiluminescence from Reactions of N-(trifluoromethylsulfonyl)oxamides

- Tseng et al. (1979) discovered a highly efficient class of chemiluminescent oxalic acid derivatives, including oxamides. They found that these derivatives exhibit high chemiluminescence quantum yield, which has applications in analytical chemistry and bioimaging. (Tseng et al., 1979)

Coordination Chemistry of Oxamides

- Ruiz et al. (1999) investigated the coordinating properties of oxamides, including their application in designing homo- and heterometallic species. This research is significant for understanding the structural and electronic properties of oxamides in the development of new metal-organic frameworks and catalytic systems. (Ruiz et al., 1999)

Spectrophotometric Determination of Dissociation Constants of Oxamides

- Poucke and Herman (1964) conducted a study on the dissociation constants of oxamide derivatives, crucial for understanding their behavior in various chemical environments. This information is essential for applications in analytical chemistry and pharmaceuticals. (Poucke & Herman, 1964)

Microwave-Assisted Conversion of Oxazolidin-2,4-diones into α-Hydroxyamides

- Kurz and Widyan (2005) described the synthesis of N-substituted oxazolidin-2,4-diones and their conversion into α-hydroxyamides using microwave-assisted processes. This research contributes to the field of organic synthesis and the development of novel pharmaceutical compounds. (Kurz & Widyan, 2005)

properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-(2-methoxyethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O3/c1-18-5-4-14-10(16)11(17)15-9-3-2-7(12)6-8(9)13/h2-3,6H,4-5H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCCTHFAUIAPPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-hydroxyphenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2363438.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carbo xamide](/img/structure/B2363439.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2363443.png)

![3-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2363444.png)

![2-(2-Methoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2363448.png)

![(2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2363449.png)

![(E)-N-[1-(3,5-Dichlorophenyl)propyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2363450.png)

![1-(2-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2363452.png)

![methyl 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2363454.png)